molecular formula C6H10N2O2S2 B14690052 1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- CAS No. 25286-76-4

1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro-

Cat. No.: B14690052
CAS No.: 25286-76-4
M. Wt: 206.3 g/mol
InChI Key: ONKMKZLQXHADOR-UHFFFAOYSA-N
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Description

1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- typically involves multi-step organic reactions. Common starting materials might include thiols and amines, which undergo cyclization reactions under specific conditions to form the desired heterocyclic ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: Functional groups attached to the ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring structure.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Thiadiazole: Another sulfur and nitrogen-containing heterocycle with different ring size and properties.

    1,3,4-Thiadiazole: Known for its diverse biological activities and applications in medicinal chemistry.

    1,2,4-Triazole: A nitrogen-rich heterocycle with significant pharmaceutical importance.

Uniqueness

1,2,5,8-Dithiadiazecine-4,9(3H,10H)-dione, tetrahydro- is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic and chemical properties, making it valuable for various applications that similar compounds might not fulfill.

Properties

CAS No.

25286-76-4

Molecular Formula

C6H10N2O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

1,2,5,8-dithiadiazecane-4,9-dione

InChI

InChI=1S/C6H10N2O2S2/c9-5-3-11-12-4-6(10)8-2-1-7-5/h1-4H2,(H,7,9)(H,8,10)

InChI Key

ONKMKZLQXHADOR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CSSCC(=O)N1

Origin of Product

United States

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